Pixantrone dimaleate, also known as Pixantrone maleate, is a synthetic aza-anthracenedione compound. [, ] This classification arises from its structural similarity to anthracyclines, a group of anti-tumor agents. [, , , ] Pixantrone dimaleate is a subject of significant scientific research due to its potential as an antineoplastic agent, particularly in the context of lymphoma treatment. [, , , , , , , , , , ]
Pixantrone dimaleate was initially developed by the pharmaceutical company Cell Therapeutics, Inc. It received approval for clinical use under the brand name Pixuvri® in Europe for patients with relapsed or refractory aggressive non-Hodgkin’s lymphoma. The compound was first synthesized in the early 1990s, with significant advancements made in its formulation and synthesis processes over the years.
Pixantrone dimaleate is classified as an aza-anthracenedione, a subclass of anthracyclines. Unlike traditional anthracyclines, it possesses a modified structure that enhances its selectivity and reduces cardiotoxicity, which is a common side effect associated with many drugs in this class. It is categorized under antineoplastic agents due to its ability to inhibit tumor growth.
The synthesis of pixantrone dimaleate involves several steps that transform pyridine-3,4-dicarboxylic acid into the final product through various chemical reactions. A notable method includes:
This process emphasizes high yield and low impurity levels, making it suitable for large-scale production.
The molecular structure of pixantrone dimaleate features a complex arrangement typical of aza-anthracenediones. Its chemical formula is CHFNO, and it has a molecular weight of approximately 426.41 g/mol. The compound includes two maleate moieties that enhance its solubility and stability.
Key structural characteristics include:
Pixantrone dimaleate primarily reacts through mechanisms involving DNA interaction. The compound can form covalent adducts with DNA when activated by formaldehyde, which enhances its binding affinity . This interaction leads to:
The efficiency of these reactions has been demonstrated through various assays showing that pixantrone requires lower concentrations than other anthracyclines to achieve similar levels of DNA stabilization .
Pixantrone dimaleate exerts its antitumor effects primarily through:
Studies indicate that pixantrone's mechanism is more efficient compared to traditional agents like mitoxantrone, particularly in terms of required dosage for effective DNA interaction .
Pixantrone dimaleate has significant applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: